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Compound of Interest |

3-(3-Chlorophenyl)Piperidine
Compound Name:
Hydrochloride
CAS No.: 1187172-76-4
Cat. No.: B3218077

Executive Summary & Chemical Identity

3-(3-Chlorophenyl)piperidine Hydrochloride (often abbreviated as 3,3-CPPip in internal
workflows to distinguish from the piperazine analog m-CPP) is a pharmacophore scaffold used
in the synthesis of monoamine transporter inhibitors and poly(ADP-ribose) polymerase (PARP)
inhibitors.

Unlike its common isomer 1-(3-chlorophenyl)piperazine (m-CPP), which is a serotonin receptor
agonist and drug metabolite, 3,3-CPPip possesses a piperidine ring with a carbon-carbon bond
connecting the phenyl ring at the 3-position. This structural difference results in a distinct mass
spectral signature (1 Da mass shift vs. m-CPP) and unique fragmentation pathways driven by
the 3-position stereocenter.

Physicochemical Profile
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Property Specification

IUPAC Name 3-(3-Chlorophenyl)piperidine hydrochloride
Molecular Formula C11H14CIN[1][2] - HCI

Exact Mass (Free Base) 195.0815 Da

Exact Mass (Salt) 231.0581 Da

Monoisotopic Mass [M+H]* 196.089 (3>Cl)

35CI:37Cl ratio = 3:1 (Characteristic A+2 peak at

Isotope Pattern . .
~33% intensity)

Solubilit High in Methanol, Water; Low in Hexane
olubili
Y (requires free-basing for GC)

o Contains one stereocenter at C3; typically
Chirality )
supplied as a racemate.

Sample Preparation & Handling

Objective: Isolate the analyte from complex matrices (plasma, reaction mixtures) while
managing the hydrochloride salt form which is non-volatile and corrosive to GC inlets.

Protocol A: LC-MS/MS Preparation (Direct Injection)

Suitable for: Pharmacokinetic (PK) studies, impurity profiling.

e Stock Solution: Dissolve 1 mg 3-(3-Chlorophenyl)piperidine HCI in 1 mL Methanol:Water
(50:50 v/v) with 0.1% Formic Acid.

o Rationale: The HCI salt dissociates readily. Formic acid maintains the protonated state
[M+H]* for ESI.

o Working Standard: Dilute to 100 ng/mL in Mobile Phase A (0.1% Formic Acid in Water).

« Filtration: Pass through a 0.22 um PTFE filter to remove particulate salts.

Protocol B: GC-MS Preparation (Free-Base Extraction)
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Suitable for: El fragmentation analysis, volatile impurity checks.

Basification: Add 500 pL of sample to 500 pL of 1M Na2COs (pH > 10).

o Critical Step: The HCI salt must be neutralized to liberate the free amine (volatility
requirement).

Extraction: Add 1 mL Ethyl Acetate or Dichloromethane. Vortex for 30s.

Phase Separation: Centrifuge at 3000 x g for 5 min. Collect the organic (upper/lower) layer.

Drying: Evaporate to dryness under N2 stream at 40°C. Reconstitute in Ethyl Acetate.

LC-MS/MS Characterization (ESI+)

Methodology: Electrospray lonization (ESI) in Positive Mode is the gold standard for this basic
amine. The protonated molecule [M+H]* is stable and yields structure-specific product ions.

Experimental Parameters

e lon Source: ESI Positive (ESI+)

o Capillary Voltage: 3.5 kV

o Cone Voltage: 30 V (Optimized to prevent in-source fragmentation)
e Precursor lon: m/z 196.1 (3>Cl)

o Collision Energy (CE): Ramp 15-35 eV for MS/MS spectra.

Fragmentation Pathway (MS/MS)

Upon Collision-Induced Dissociation (CID), the [M+H]* ion (m/z 196) follows two primary
pathways driven by the piperidine ring instability and the chlorophenyl anchor.

e Loss of Ammonia (NHs):

o Transition: m/z 196 —» m/z 179
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o Mechanism:[2] Elimination of the secondary amine nitrogen as NHs, forming a resonance-
stabilized chlorophenyl-cyclopentyl cation or alkenyl cation.

o Formation of Chlorotropylium lon (Major Diagnostic):
o Transition: m/z 196 — m/z 125 (3°Cl) / 127 (3’Cl)

o Mechanism: Cleavage of the piperidine ring separates the aromatic moiety. The 3-
chlorobenzyl fragment rearranges to the highly stable chlorotropylium ion (C7HeCl*). This
is the most abundant product ion at high CE.

e Ring Contraction/Cleavage:
o Transition: m/z 196 — m/z 56

o Mechanism:[2] Fragmentation of the tetrahydropyridine moiety, generating the
characteristic CsHsN* iminium ion.

DOT Visualization: ESI Fragmentation Pathway

Precursor [M+H]+
m/z 196 (35ClI)

Loss of NH3 |C-C Cleavage Ring Fission

[M+H - NH3]+ Tetrahydropyridine Frag
m/z 179 m/z 56
(Desamino cation) (Ring Cleavage)

Click to download full resolution via product page

Chlorotropylium lon
m/z 125/ 127
(Aromatic Anchor)

Caption: ESI+ MS/MS fragmentation pathway of 3-(3-Chlorophenyl)piperidine showing major
diagnostic ions.

GC-MS Characterization (El)

Methodology: Electron Impact (70 eV) provides a hard ionization fingerprint useful for library
matching and distinguishing positional isomers.
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Fragmentation Logic (El)

In 3-substituted piperidines, the nitrogen atom directs fragmentation via a-cleavage.[3]
e Molecular lon (M+): m/z 195 (Weak intensity).
o Base Peak (m/z 56 or 57):

o The ionization of nitrogen triggers cleavage of the C2-C3 bond or C6-C5 bond.

o In 3-substituted piperidines, the unsubstituted side of the ring often dominates, generating
a Al-pyrrolinium or iminium species (m/z 56/57).

e Benzylic Cleavage:

o Loss of the chlorophenyl radical is unfavorable; however, the charge retention on the
aromatic fragment (m/z 125) is observed.

Distinction from Isomers:

e vs. 1-(3-Chlorophenyl)piperazine (m-CPP): m-CPP has a base peak at m/z 154 (loss of
C2HsN) or m/z 196 (M*). The absence of the second nitrogen in 3,3-CPPip shifts the
fragmentation significantly toward hydrocarbon losses.

 Vvs. 4-(3-Chlorophenyl)piperidine: The 4-isomer is symmetrical. The 3-isomer typically shows
more complex low-mass fragmentation due to the asymmetry of the a-cleavage pathways.

Critical Differentiation: Isomer Analysis

One of the most common analytical errors is confusing 3-(3-Chlorophenyl)piperidine with its
isobaric or near-isobaric analogs.
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Analyte Formula Monoisotopic Mass Key Differentiator
3-(3-
o Target Analyte. Loss
Chlorophenyl)piperidin =~ C11H14CIN 196.089 [M+H]*
of NHs (179).
e
1-(3- .
) ) +1 Da Mass Shift.
Chlorophenyl)piperazi  CioH13CIN2 197.084 [M+H]* ) )
Contains 2 Nitrogens.
ne
Isobaric. Requires
4-(3- ]
o Chromatographic
Chlorophenyl)piperidin -~ C11H14CIN 196.089 [M+H]* ) ]
Separation. 4-isomer
e

is achiral/symmetrical.

Validation Check: Always check the 13C isotope peak relative abundance. If the M+1 peak is
higher than expected (approx 12%), suspect the Piperazine analog (m-CPP) which has a
different carbon count, although the mass difference of 1 Da is the primary flag.

DOT Visualization: Analytical Workflow

LC-MS/MS (ESl+) m/z 196 ID: 3-(3-Cl-Ph)Piperidine
Target m/z 196 Frag 125 (Target)
Sample ) Prep: T Mass Check:
(HCI Salt) Dilute (LC) 196vs 1977 | 2197
Basify (GC) ) Frag 154
GC-MS (El) ID: m-CPP
Target M+ 195

Click to download full resolution via product page

Caption: Decision tree for distinguishing 3,3-CPPip from common piperazine analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine | C13H18CI2N2 | CID 101444 -
PubChem [pubchem.ncbi.nim.nih.gov]

o 2.2924092-66-8,3-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione-
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R&D chemicals;ihEfHY (_Ei§) BFR/A 8] [accelachem.com]

¢ 3. pdf.benchchem.com [pdf.benchchem.com]

¢ To cite this document: BenchChem. [Comprehensive Mass Spectrometry Guide: 3-(3-
Chlorophenyl)Piperidine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3218077#mass-spectrometry-of-3-3-chlorophenyl-
piperidine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact
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Phone: (601) 213-4426
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